1,3,6-trimethyl-N'-[(2Z)-1-(1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
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Overview
Description
1,3,6-Trimethyl-N’-[(Z)-1-methyl-2-(1H-pyrazol-1-yl)ethylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both pyrazole and pyridine rings, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-trimethyl-N’-[(Z)-1-methyl-2-(1H-pyrazol-1-yl)ethylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine derivatives with 1,3-diketones under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring is usually formed by cyclization reactions involving appropriate precursors such as 2-aminopyridine and aldehydes.
Condensation Reaction: The final step involves the condensation of the pyrazole and pyridine rings with a hydrazide derivative to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1,3,6-Trimethyl-N’-[(Z)-1-methyl-2-(1H-pyrazol-1-yl)ethylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1,3,6-Trimethyl-N’-[(Z)-1-methyl-2-(1H-pyrazol-1-yl)ethylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1,3,6-trimethyl-N’-[(Z)-1-methyl-2-(1H-pyrazol-1-yl)ethylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-Triazolo[3,4-b]pyridines: These compounds have a triazole ring instead of a pyrazole ring, which can result in different pharmacological properties.
Uniqueness
1,3,6-Trimethyl-N’-[(Z)-1-methyl-2-(1H-pyrazol-1-yl)ethylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings
Properties
Molecular Formula |
C16H19N7O |
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Molecular Weight |
325.37 g/mol |
IUPAC Name |
1,3,6-trimethyl-N-[(Z)-1-pyrazol-1-ylpropan-2-ylideneamino]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H19N7O/c1-10-8-13(14-12(3)21-22(4)15(14)18-10)16(24)20-19-11(2)9-23-7-5-6-17-23/h5-8H,9H2,1-4H3,(H,20,24)/b19-11- |
InChI Key |
SQUMPHDCWSQZGR-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N/N=C(/C)\CN3C=CC=N3 |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NN=C(C)CN3C=CC=N3 |
Origin of Product |
United States |
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